REACTION_CXSMILES
|
COC1C=CC(C[O:8][C:9]2[CH:10]=[CH:11][C:12]([C:15]3[S:16][C:17]([CH3:20])=[CH:18][N:19]=3)=[N:13][CH:14]=2)=CC=1>C(O)(C(F)(F)F)=O>[CH3:20][C:17]1[S:16][C:15]([C:12]2[N:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=2)=[N:19][CH:18]=1
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(COC=2C=CC(=NC2)C=2SC(=CN2)C)C=C1
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica gel, EA/PE 1:2 to EA)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CN=C(S1)C1=CC=C(C=N1)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |